O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate
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Overview
Description
O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with benzyl, methyl, and fluorine groups, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the benzyl and methyl groups.
- Fluorination at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or benzyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom may enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl and methyl groups may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-fluoropyrrolidine-1,3-dicarboxylate: Lacks the benzyl and methyl groups, potentially affecting its solubility and reactivity.
Uniqueness: O1-Benzyl O3-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate is unique due to the presence of all three substituents (benzyl, methyl, and fluorine) on the pyrrolidine ring. This combination of groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-19-12(17)14(15)7-8-16(10-14)13(18)20-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPULGMAZTXERJB-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(CCN(C1)C(=O)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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